molecular formula C3H4O2S B13016453 3-Mercaptoacrylic acid

3-Mercaptoacrylic acid

Cat. No.: B13016453
M. Wt: 104.13 g/mol
InChI Key: LINSLUIHIHAFNA-OWOJBTEDSA-N
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Description

  • Preparation Methods

      Synthetic Routes: 3-Mercaptoacrylic acid can be synthesized through the reaction of 2-mercaptoacetaldehyde with hydrogen sulfide. This reaction typically occurs under acidic conditions.

      Industrial Production: While industrial-scale production methods may vary, the laboratory synthesis remains a common approach for obtaining this compound.

  • Chemical Reactions Analysis

      Types of Reactions: 3-Mercaptoacrylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions but may include disulfides, thioesters, or other derivatives.

  • Scientific Research Applications

      Chemistry: 3-Mercaptoacrylic acid serves as a building block in chemical synthesis and as an intermediate in various reactions.

      Biology: It is used to determine and analyze thiol content in proteins.

      Medicine: While not a drug itself, it has applications in drug development due to its reactivity with biological molecules.

      Industry: It acts as a corrosion inhibitor for metal surfaces, preventing metal corrosion.

  • Mechanism of Action

    • The exact mechanism by which 3-Mercaptoacrylic acid exerts its effects depends on the context (e.g., as a corrosion inhibitor or in biological systems).
    • In corrosion inhibition, it likely forms a protective layer on metal surfaces.
    • In biological systems, it may interact with proteins or enzymes via thiol-disulfide exchange reactions.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiol-containing acids, such as 2-mercaptoacetic acid and 3-mercaptopropionic acid, share some similarities.

      Uniqueness: 3-Mercaptoacrylic acid’s unique features lie in its bifunctionality (both carboxylic acid and thiol groups) and its applications in various fields.

    Remember that safety precautions should be followed when handling this compound due to its irritant properties. Proper protective equipment and storage conditions are essential

    Properties

    Molecular Formula

    C3H4O2S

    Molecular Weight

    104.13 g/mol

    IUPAC Name

    (E)-3-sulfanylprop-2-enoic acid

    InChI

    InChI=1S/C3H4O2S/c4-3(5)1-2-6/h1-2,6H,(H,4,5)/b2-1+

    InChI Key

    LINSLUIHIHAFNA-OWOJBTEDSA-N

    Isomeric SMILES

    C(=C/S)\C(=O)O

    Canonical SMILES

    C(=CS)C(=O)O

    Origin of Product

    United States

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